molecular formula C27H37NO5 B14063814 but-2-enedioic acid;3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine

but-2-enedioic acid;3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine

Cat. No.: B14063814
M. Wt: 455.6 g/mol
InChI Key: DAFIRPRRSLNPBO-UHFFFAOYSA-N
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Description

The compound but-2-enedioic acid;3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine is a salt formed between the tertiary amine 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine (IUPAC name) and but-2-enedioic acid (maleic acid). The amine component is structurally related to tolterodine, a muscarinic receptor antagonist used for overactive bladder therapy, and is identified as an intermediate or impurity in its synthesis .

Properties

Molecular Formula

C27H37NO5

Molecular Weight

455.6 g/mol

IUPAC Name

but-2-enedioic acid;3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)14-10-13-21-15-19(5)16-22(23(21)25-6)20-11-8-7-9-12-20;5-3(6)1-2-4(7)8/h7-9,11-12,15-18H,10,13-14H2,1-6H3;1-2H,(H,5,6)(H,7,8)

InChI Key

DAFIRPRRSLNPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=CC=C2)OC)CCCN(C(C)C)C(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Biological Activity

But-2-enedioic acid; 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine, also known as a derivative of fumaric acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical structure, and biological effects based on available literature and research findings.

Chemical Structure

The compound has the following molecular formula:

Property Details
Molecular FormulaC23H33NO
Molecular Weight355.52 g/mol
IUPAC Name(E)-but-2-enedioic acid; 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine
CAS Number124935-89-3

The structure features a butenedioic acid moiety linked to a complex amine structure, which may contribute to its biological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives related to butenedioic acid. For instance, compounds synthesized from similar structures have shown significant inhibitory effects on breast cancer cell lines such as MDA-MB-231. In one study, derivatives were tested for their cytotoxicity, revealing that modifications in the aromatic ring significantly influenced their activity:

Compound IC50 (μM) Notes
Compound A27.6Strongest activity against MDA-MB-231
Compound B29.3Higher activity due to electron-withdrawing groups

These findings suggest that the structural characteristics of butenedioic acid derivatives play a crucial role in their anticancer efficacy.

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of related compounds. Some studies indicate that derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases. The proposed mechanism involves the modulation of oxidative stress markers and enhancement of cellular antioxidant defenses.

Case Studies

  • Study on MDA-MB-231 Cell Line : A series of compounds derived from butenedioic acid were synthesized and evaluated for their cytotoxicity against the MDA-MB-231 breast cancer cell line. The results indicated that several compounds exhibited significant inhibitory effects, with structure–activity relationships highlighting the importance of specific functional groups in enhancing potency.
  • Neuroprotective Activity Assessment : In vitro assays demonstrated that certain derivatives could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound is compared to tertiary amines with similar backbones or substituents, focusing on pharmacological and chemical differences.

Table 1: Structural and Functional Comparison
Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Role
Target Compound N,N-Diisopropyl, 2-methoxy-5-methyl-3-phenylphenyl substituent, maleic acid salt 339.51 Tolterodine intermediate/impurity
Disopromine (3,3-diphenyl-N,N-di(propan-2-yl)propan-1-amine) Two phenyl groups instead of substituted biphenyl; no counterion 295.46 Antispasmodic agent
OX03383 (N,N-dimethyl-3-(4-(phenylethynyl)phenoxy)propan-1-amine) Dimethylamine, phenylethynyl-phenoxy substituent ~300 (estimated) Squalene synthase inhibitor (research phase)
3-(Piperidine-1-yl)propan-1-amine Piperidine ring instead of diisopropyl groups 142.24 Building block for protease inhibitors
N-Propylamphetamine (1-phenyl-2-N-propylaminopropane) Simpler structure with propylamine and phenyl groups 177.28 Psychoactive stimulant (research chemical)

Pharmacological and Functional Insights

Tolterodine Analogs
  • Target Compound : The 2-methoxy-5-methyl-3-phenylphenyl group enhances muscarinic receptor selectivity compared to simpler aryl groups in compounds like N-propylamphetamine. Diisopropyl groups increase lipophilicity, prolonging half-life over dimethyl analogs (e.g., OX03383) .
  • Disopromine: The absence of a methoxy group and presence of dual phenyl rings reduce receptor specificity, favoring nonsmooth muscle antispasmodic effects .

Physicochemical and Pharmacokinetic Differences

Table 2: Solubility and Stability
Compound Aqueous Solubility LogP (Predicted) Stability Notes
Target Compound High (due to maleate salt) ~3.5 Stable at controlled pH; sensitive to heat
Disopromine Low (free base) ~4.2 Requires encapsulation for oral delivery
OX03383 Moderate (free base) ~2.8 Degrades under acidic conditions

Preparation Methods

The amine moiety, 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine, requires a multi-step synthesis involving aromatic ring construction, side-chain functionalization, and amine introduction.

Aromatic Core Synthesis

The 2-methoxy-5-methyl-3-phenylphenyl group is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling. For instance, the cyclization of trans-cinnamic acid derivatives with substituted phenols under acidic conditions generates the bicyclic aromatic framework. A representative method involves reacting p-cresol with trans-cinnamic acid in concentrated sulfuric acid at 80–100°C, yielding a dihydrobenzopyranone intermediate.

Propane Chain Introduction

The propan-1-amine side chain is introduced through nucleophilic substitution or reductive amination. In a documented procedure, a ketone intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol, which is subsequently converted to a tosylate for displacement by diisopropylamine.

Diisopropylamine Incorporation

Diisopropylamine, prepared via reductive amination of acetone with ammonia over copper chromite catalysts, reacts with the tosylated intermediate in acetonitrile at reflux to yield the tertiary amine. Optical resolution, if required, employs tartaric acid in dichloromethane/water systems.

Table 1: Key Reaction Conditions for Amine Synthesis
Step Reagents/Conditions Yield (%) Reference
Aromatic cyclization H2SO4, 80°C, 6 hr 72
Tosylate formation TsCl, pyridine, 0°C, 2 hr 85
Amine displacement Diisopropylamine, CH3CN, reflux, 12 hr 68

Preparation of But-2-enedioic Acid (Fumaric Acid)

But-2-enedioic acid is industrially produced via isomerization of maleic acid, a byproduct of phthalic anhydride synthesis. Maleic acid, obtained from naphthalene or o-xylene oxidation, undergoes thermal isomerization at 140–160°C to yield fumaric acid. Catalytic methods using thiourea or bromine accelerate this process, achieving >90% conversion.

Salt Formation and Purification

The final compound is formulated as a fumarate salt by reacting equimolar amounts of the amine base and fumaric acid in ethanol. Crystallization at 4°C affords the product with high purity.

Optimization of Salt Stoichiometry

Stoichiometric ratios (1:1 vs. 2:1 amine:acid) impact solubility and crystallinity. A 1:1 molar ratio in ethanol yields a crystalline product with a melting point of 182–184°C, confirmed by differential scanning calorimetry.

Analytical Characterization

Critical quality attributes include:

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water pH 2.5)
  • 1H NMR : δ 7.2–7.4 (m, aromatic H), δ 3.7 (s, OCH3), δ 1.2 (d, J=6.5 Hz, isopropyl CH3)
  • Elemental Analysis : C 68.2%, H 7.8%, N 3.9% (theoretical: C 68.5%, H 7.6%, N 4.1%)

Scale-Up Considerations

Industrial production employs continuous flow reactors for the amine synthesis, reducing reaction times by 40% compared to batch processes. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

A comparison of three routes highlights trade-offs between yield, purity, and scalability:

Table 2: Route Comparison for Amine Synthesis
Route Steps Total Yield (%) Purity (%) Scalability
A 5 32 98.5 Moderate
B 4 41 99.1 High
C 6 28 99.8 Low

Route B, utilizing Pd-catalyzed cyclization and one-pot reductions, offers optimal balance.

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